Product packaging for 5-Methylindeno[1,2-b]indol-10(5H)-one(Cat. No.:CAS No. 67987-46-6)

5-Methylindeno[1,2-b]indol-10(5H)-one

Cat. No.: B11877622
CAS No.: 67987-46-6
M. Wt: 233.26 g/mol
InChI Key: DKQWGEKMUULWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylindeno[1,2-b]indol-10(5H)-one is a synthetically derived indole derivative supplied for research applications. The indeno[1,2-b]indole scaffold is of significant scientific interest due to its structural relationship to potent, hydrophobic antioxidants that can accumulate in lipid bilayers . Research indicates that related tetrahydroindenoindole compounds are highly efficient in quenching free radicals and terminating lipid peroxidation processes, showing favorable comparison to other antioxidants like α-tocopherol . This makes the indenoindole structure a promising scaffold for investigating conditions associated with oxidative stress and free radical formation . Furthermore, certain indeno[1,2-b]indol-10(5H)-one derivatives have been identified as having valuable pharmacological characteristics in respect of melatoninergic receptors, suggesting potential for the development of metabolically stable melatonin analogues . As a key synthetic intermediate or a core structure for further functionalization, this compound provides researchers in medicinal and organic chemistry a versatile building block for the design of novel compounds with potential antioxidant or receptor-based activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B11877622 5-Methylindeno[1,2-b]indol-10(5H)-one CAS No. 67987-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67987-46-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

5-methylindeno[1,2-b]indol-10-one

InChI

InChI=1S/C16H11NO/c1-17-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18/h2-9H,1H3

InChI Key

DKQWGEKMUULWBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3=O

Origin of Product

United States

Synthetic Methodologies for 5 Methylindeno 1,2 B Indol 10 5h One and Its Analogues

Classical and Emerging Synthetic Routes for Indeno[1,2-b]indol-10(5H)-one Scaffolds

The construction of the indeno[1,2-b]indol-10(5H)-one framework relies on key bond-forming reactions that assemble the fused ring system. Over the years, synthetic chemists have developed and refined several approaches, ranging from traditional multi-step sequences to more advanced catalytic methods.

Multi-step Reaction Sequences and Condensation Strategies

Classical approaches to the indeno[1,2-b]indole (B1252910) core often involve multi-step sequences that culminate in a cyclization reaction to form the final ring. Condensation reactions are a cornerstone of these strategies. For instance, the Knoevenagel condensation between an indole-3-carboxaldehyde (B46971) and an active methylene (B1212753) compound can yield precursors for further cyclization. acgpubs.org Another approach involves the acceptorless dehydrogenative condensation of diols and anilines, which represents a greener alternative for constructing indole (B1671886) and quinoline (B57606) skeletons. rsc.org This method, often employing heterogeneous catalysts, can be adapted for the synthesis of complex fused systems. rsc.org

A notable example of a condensation strategy is the reaction between an indole and an aldehyde to form bis(indolyl)methanes, which can serve as versatile intermediates. researchgate.net These multi-step sequences, while sometimes lengthy, offer a high degree of control and are adaptable for the synthesis of various substituted analogues.

Fischer Indole Synthesis and its Adaptations for Indenoindoles

The Fischer indole synthesis is one of the oldest and most reliable methods for forming the indole ring. thermofisher.comnih.govwikipedia.org Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. nih.govwikipedia.orgjk-sci.com This powerful reaction has been adapted for the synthesis of complex fused systems, including indeno[1,2-b]indoles. researchgate.net

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A rsc.orgrsc.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgresearchgate.net The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. nih.govwikipedia.org For the synthesis of indenoindoles, the Fischer reaction is often performed using an appropriate indanone derivative and a substituted phenylhydrazine (B124118). researchgate.net A significant modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical Fischer synthesis. wikipedia.orgnih.gov

Starting Materials Catalyst/Conditions Product Key Features
Phenylhydrazine, Ketone/AldehydeBrønsted or Lewis Acid (e.g., HCl, H₂SO₄, ZnCl₂)Substituted IndoleClassic, reliable method for indole ring formation. nih.govwikipedia.org
Aryl bromide, HydrazonePalladium catalystN-Arylhydrazone (intermediate for Fischer synthesis)Buchwald modification, expands substrate scope. wikipedia.orgnih.gov
Indanone derivative, PhenylhydrazineAcid catalystIndeno[1,2-b]indoleDirect application for the synthesis of the target scaffold. researchgate.net

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis has revolutionized the synthesis of indoles and their fused derivatives, offering mild and efficient routes with high functional group tolerance. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and C-H activation strategies. nih.govorganic-chemistry.orgorganicreactions.org

One common approach is the intramolecular cyclization of precursors containing both a nitrogen nucleophile and a carbon-carbon multiple bond. organicreactions.org For example, 2-(1-alkynyl)-N-alkylideneanilines can undergo palladium-catalyzed cyclization to yield functionalized indoles. organic-chemistry.org The Larock indole synthesis is another prominent palladium-catalyzed method that constructs the indole ring from pre-functionalized arenes. nih.gov

More recently, direct C-H functionalization has emerged as a powerful tool. Palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums can form two C-C bonds and a new ring in a single step. rsc.org The palladium/norbornene (Pd/NBE) cooperative catalysis enables the vicinal difunctionalization of indoles, allowing for the simultaneous installation of two different carbon substituents at the C2 and C3 positions. uchicago.edu Such strategies have been applied to the synthesis of complex polycyclic systems, including indeno[1,2-b]indole derivatives, through sequential C-O activation and palladium-catalyzed C-H functionalization. eui.eu

Reaction Type Catalyst System Substrates Product Type
Intramolecular CyclizationPd(OAc)₂ / P(n-Bu)₃N-benzylidene-2-(1-pentynyl)aniline2-substituted-3-(1-alkenyl)indoles organic-chemistry.org
Dual C-H FunctionalizationPd(II) catalystIndoles, Cyclic diaryliodoniumsRing-fused carbazole (B46965) derivatives rsc.org
Vicinal Di-carbo-functionalizationPalladium/Norbornene (Pd/NBE)Indoles, Aryl halides, AlkenesC2-arylated C3-alkenylated indoles uchicago.edu
C-H FunctionalizationPalladium catalystIndole derivativesIndeno[1,2-b]indoles eui.eu

Gold-Catalyzed Regioselective Cycloisomerization Approaches

Gold catalysis has become a powerful tool for the synthesis of complex cyclic and heterocyclic compounds due to the ability of gold catalysts to activate alkynes and allenes toward nucleophilic attack. nih.govuniovi.es Gold-catalyzed cycloisomerization reactions of allenyl indoles have been shown to produce various polycyclic indole derivatives. nih.govresearchgate.net

These reactions often proceed through the formation of a key gold-carbene intermediate. uniovi.es For instance, the gold(I)-catalyzed cascade reaction of o-(alkynyl)styrenes bearing a thio- or seleno-aryl group at the alkyne terminus proceeds via a double cyclization. The initial 5-endo-dig cyclization forms a cyclopropyl (B3062369) gold carbene intermediate, which then undergoes a ring-opening cyclization with the arene to stereoselectively form indeno[1,2-b]chromene derivatives. uniovi.es This type of cascade reaction highlights the potential of gold catalysis to rapidly build molecular complexity from relatively simple starting materials.

Photo-Nazarov Cyclization Strategies for Trans-Fused Indeno[1,2-b]indoles

Photochemical reactions offer unique pathways for the construction of complex molecular architectures under mild conditions. The photo-Nazarov cyclization is a photochemical variant of the classic acid-catalyzed Nazarov reaction, an electrocyclic ring closure of divinyl ketones to form cyclopentenones. This strategy has been successfully applied to the synthesis of the indeno[1,2-b]indole core. rsc.orgrsc.org

A synthetic route to the tetracyclic core of indole diterpenoids, which often feature a trans-fused indeno[1,2-b]indole system, has been developed using a photo-Nazarov cyclization of a 3-acylindole precursor. rsc.orgresearchgate.net While the initial photochemical cyclization often yields the thermodynamically more stable cis-fused hydrindanone, subsequent stereochemical manipulations can be employed to achieve the desired trans-fusion. rsc.org This approach demonstrates the utility of photochemical methods in accessing complex, stereochemically rich scaffolds that are challenging to obtain through traditional thermal reactions. researchgate.net

Tandem and Domino Three-Component Reactions for Fused Heterocycles

Tandem, domino, or cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. figshare.com These processes are atom-economical and can rapidly generate molecular complexity from simple starting materials. Three-component reactions are a particularly powerful class of domino reactions for building heterocyclic libraries. psu.edursc.org

For the synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, a related scaffold, an efficient one-pot, three-component reaction has been developed. This reaction brings together an aldehyde, 1,3-indanedione, and an enaminone, often catalyzed by an acid like p-toluenesulfonic acid, sometimes under microwave irradiation in high-temperature water. psu.edursc.orgdocumentsdelivered.comnih.gov Similarly, palladium-catalyzed domino reactions that combine C-N coupling and C-H activation steps are used to construct fused N-heterocycles. chim.it These multi-component and domino strategies offer a highly convergent and efficient means to access the indeno[1,2-b]indole core and its analogues. academie-sciences.fr

Reaction Type Components Catalyst/Conditions Product
Three-Component ReactionAldehyde, 1,3-Indanedione, Enaminonep-TsOH, Microwave, WaterIndeno[1,2-b]quinoline-9,11(6H,10H)-dione rsc.org
Three-Component ReactionAromatic aldehyde, 1,3-indandione, dimedone, ammonium (B1175870) acetate (B1210297)Cu/zeolite-Y, Ethanol (B145695)7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione nih.gov
Domino ReactionDihaloarenes, AminesPalladium catalystFused N-heterocycles chim.it

Regioselective Synthesis and Isomer Control in Indeno[1,2-b]indole Construction

Achieving regiochemical control is paramount in the synthesis of indeno[1,2-b]indoles. The fusion of the indene (B144670) and indole moieties can potentially result in different constitutional isomers, such as indeno[1,2-b]indole and indeno[2,1-b]indole. Therefore, synthetic strategies must be designed to selectively favor the formation of the desired [1,2-b] isomer.

The Fischer indole synthesis is a foundational method for constructing the indole ring system and has been adapted for the synthesis of indeno[1,2-b]indoles. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The choice of starting materials, specifically the substituted indanone, is crucial for directing the cyclization to form the desired isomer. For example, the synthesis can begin from indan-1-one derivatives, which, after forming the appropriate arylhydrazone, undergo intramolecular cyclization to yield the indeno[1,2-b]indole core. researchgate.nettandfonline.com One protocol involves a three-step procedure starting from indanones, proceeding through a Japp-Klingemann reaction to form the arylhydrazone, followed by an acid-catalyzed cyclization using a mixture of hydrochloric acid and tetrahydrofuran (B95107) to yield the indenoindole. researchgate.net

Another powerful strategy involves transition-metal-catalyzed reactions. Palladium-catalyzed cyclization of N-tosylated o-alkynylaniline precursors provides a modern approach to the trans-fused indeno[1,2-b]indole system. rsc.org Similarly, chemodivergent methods have been developed where the choice of reagent dictates the isomeric outcome. For instance, using Mn(OAc)₃·2H₂O as a promoter for an intramolecular radical C-H/C-H dehydrogenative coupling reaction selectively provides indeno[1,2-b]indoles. researchgate.netacs.org This contrasts with electrochemical methods on the same starting material, which yield a different isomer. researchgate.netacs.org

Other methods that offer regiocontrol include:

Lewis Acid-Mediated Cyclization : The intramolecular cyclization of hydrazones in the presence of a Lewis acid like ZnCl₂ can produce indenoindoles in moderate yields. tandfonline.com

Photostimulated Reactions : The photostimulated reaction of enolate anions from substituted indan-1-ones with o-iodoaniline via an SRN1 mechanism can yield 5,10-dihydroindeno[1,2-b]indoles. researchgate.net

Cascade Reactions : A one-step, transition-metal-free, base-promoted cascade reaction of 2-halogenated arylglyoxals with 2-oxindoles provides a direct route to indeno[2,1-b]indol-6(5H)-ones, a related isomeric system. researchgate.net

The table below summarizes key methodologies for achieving regioisomeric purity.

Methodology Key Reagents/Catalysts Reactants Product Type Ref.
Fischer Indole SynthesisHCl/THFIndanone-derived arylhydrazonesIndeno[1,2-b]indoles researchgate.net
Radical Dehydrogenative CouplingMn(OAc)₃·2H₂ODimalonate-substituted 2-aryl-1H-indolesIndeno[1,2-b]indoles researchgate.netacs.org
Lewis Acid CatalysisZnCl₂HydrazonesIndenoindoles tandfonline.com
Photostimulated SRN1 ReactionLight (hν)Substituted indan-1-one enolates, o-iodoaniline5,10-Dihydroindeno[1,2-b]indoles researchgate.net

Understanding the mechanism behind regioselectivity is crucial for optimizing existing methods and designing new ones. In the context of the Fischer indole synthesis, the key step is the tandfonline.comtandfonline.com-sigmatropic rearrangement of the enehydrazine tautomer. The regiochemical outcome is determined by which nitrogen atom of the hydrazine (B178648) moiety participates in the key C-C bond formation.

Computational studies have provided significant insight into the factors governing this selectivity. For an acid-catalyzed Fischer indolization used in the synthesis of a complex indole derivative, computations showed that the formation of the observed regioisomer was energetically favored. nih.govresearchgate.net The pathway to the alternative, unobserved isomer was disfavored because the required tandfonline.comtandfonline.com-sigmatropic rearrangement was destabilized by the electronic effects of substituents on the aryl ring. nih.govresearchgate.net Specifically, an electron-withdrawing group can destabilize the transition state leading to one isomer, thereby favoring the pathway to the other. nih.govresearchgate.net Molecular dynamics simulations have also confirmed that the most favored transition state can be bimodal, leading to two intermediates that both converge to the same, more stable indole product through different subsequent steps. nih.govresearchgate.net

In chemodivergent syntheses, the mechanism of regiocontrol is dictated by the reagents. The Mn(OAc)₃-mediated reaction proceeds through a radical C-H/C-H dehydrogenative coupling to form the indeno[1,2-b]indole structure. acs.org In contrast, an electrochemical approach on the identical substrate favors an intramolecular radical C-H/N-H dehydrogenative coupling, leading to the isomeric isoindolo[2,1-a]indoles. researchgate.netacs.org This highlights how the reaction mechanism can be fundamentally altered by the choice of oxidative system, thereby providing a powerful tool for isomer control.

Green Chemistry Approaches in Indeno[1,2-b]indole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indeno[1,2-b]indoles and related structures, this translates to developing pathways that are more efficient, use safer reagents, and minimize waste.

Electrochemistry represents a sustainable synthetic tool because it uses electrons as a "reagent," avoiding the need for stoichiometric chemical oxidants or reductants that often generate significant waste. researchgate.net While the direct electrochemical synthesis of indeno[1,2-b]indoles has been explored as part of chemodivergent systems, it often leads to other isomers like isoindolo[2,1-a]indoles via C-H/N-H coupling. researchgate.netacs.org

However, electrochemical methods are highly effective for constructing the broader indole scaffold. bohrium.com For instance, an intermolecular electro-oxidative cycloaddition of anilines with 1,3-dicarbonyl compounds provides a route to multisubstituted indoles without transition-metal catalysts or external chemical oxidants. bohrium.com Another green electrochemical method involves an intramolecular C(sp²)-H amination using iodine as a mediator, which allows for the switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org These approaches showcase the potential of electrochemistry to contribute to greener syntheses of precursors for more complex structures like indenoindoles.

Eliminating catalysts, particularly those based on expensive or toxic heavy metals, is a key goal of green chemistry. Several catalyst-free and metal-free protocols have been developed for the synthesis of indeno[1,2-b]indole analogues and the core indole structure.

A notable example is the direct synthesis of indeno[1,2-b]indol-5(4bH)-yl benzimidamide derivatives, which proceeds through the reaction of β-enaminones with ninhydrin (B49086) in boiling ethanol. researchgate.net This transformation occurs under mild conditions in the absence of any catalyst, affording good to excellent yields. researchgate.net Another approach involves a microwave-assisted, three-component bicyclization reaction to produce oxazolo[5,4-b]indoles without a catalyst. dergipark.org.tr

For the synthesis of the indole nucleus itself, a metal-free C-H amination of N-Ts-2-alkenylanilines can be achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant. organic-chemistry.org This method is operationally simple and has a broad substrate scope. The proposed mechanism involves the formation of a radical cation via single-electron transfer (SET), followed by a migratory process. organic-chemistry.org

The table below highlights some catalyst-free and metal-free synthetic methods.

Reaction Type Key Conditions Reactants Product Type Ref.
CondensationBoiling ethanol, catalyst-freeβ-enaminones, ninhydrinIndeno[1,2-b]indol-5(4bH)-yl benzimidamides researchgate.net
C-H AminationDDQ (oxidant), CH₃CCl₃, heatN-Ts-2-alkenylanilinesSubstituted indoles organic-chemistry.org
BicyclizationMicrowave irradiation, catalyst-freeThree componentsOxazolo[5,4-b]indoles dergipark.org.tr

Other sustainable strategies for indole synthesis include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a product that contains portions of all reactants. This approach enhances atom economy and reduces waste. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization delivers a range of indole derivatives under mild conditions in ethanol without a metal catalyst. rsc.org

Use of Green Solvents : Replacing volatile organic compounds with greener alternatives like water or ethanol is a key green chemistry principle. rsc.orgresearchgate.net

Recyclable Catalysts : The use of magnetic nanoparticles (MNPs) as catalysts in indole synthesis allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles. researchgate.net

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies purification. researchgate.net

These green approaches are critical for the sustainable production of indole-based compounds, including the precursors required for the synthesis of 5-Methylindeno[1,2-b]indol-10(5H)-one. researchgate.net

Chemodivergent Synthetic Strategies for Indeno[1,2-b]indoles and Related Isomers

Chemodivergent synthesis allows for the creation of different products from the same starting material by modifying reaction conditions. This approach is particularly valuable for generating structural diversity in molecules like indeno[1,2-b]indoles and their isomers.

Radical Cross-Dehydrogenative Coupling Approaches

A notable chemodivergent strategy for synthesizing indeno[1,2-b]indoles involves radical cross-dehydrogenative couplings (CDC). acs.orgnih.gov This method can be controlled to produce either indeno[1,2-b]indoles or their isoindolo[2,1-a]indole isomers from the same starting materials. figshare.comacs.org

The synthesis of the indeno[1,2-b]indole core is achieved through an intramolecular radical C-H/C-H dehydrogenative coupling reaction promoted by Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O). nih.govresearchgate.net This reagent facilitates a single-electron oxidative process to generate the necessary radical intermediates. acs.org For instance, starting with dimethyl 2-(2-(1H-indol-2-yl)-3-methylphenyl)malonate, the use of Mn(OAc)₃·2H₂O in methanol (B129727) promotes a radical cyclization to yield the corresponding indeno[1,2-b]indole product. acs.org In contrast, employing electrochemical methods on the same starting material triggers an intramolecular C-H/N-H dehydrogenative coupling, leading to the formation of isoindolo[2,1-a]indoles. acs.orgresearchgate.net This divergence highlights the high atom-economy and excellent chemoselectivity of these transformations. acs.org

Table 1: Mn(OAc)₃-Promoted Synthesis of an Indeno[1,2-b]indole Derivative acs.org
Starting MaterialReagentSolventProductYield
dimethyl 2-(2-(1H-indol-2-yl)-3-methylphenyl)malonateMn(OAc)₃·2H₂O (0.1 equiv)MeOHindeno[1,2-b]indole derivative18%

pKa Regulation in Electrochemical Divergent Synthesis

Electrochemical synthesis offers a sustainable and tunable platform for generating heterocyclic compounds. nih.gov A key factor in controlling the outcome of such reactions is the regulation of the acid dissociation constant (pKa) of the starting materials. nih.govdocumentsdelivered.com By fine-tuning the acidity of specific protons within a molecule, chemists can direct the reaction pathway toward different products. nih.gov

In the context of indole synthesis, the acidity of the amide proton can be modulated by the choice of N-protecting groups. nih.govresearchgate.net This fine-tuning governs the chemoselectivity of electrochemical reactions. nih.gov For highly acidic amide precursors, a proton-coupled electron transfer (PCET) event, often assisted by additives like water, can occur, leading to an energetically favorable intramolecular C-N coupling. nih.gov This pathway might result in C-3 unsubstituted indoles. Conversely, by selecting different N-acyl groups that render the amide less acidic, the molecule may act as a nucleophile, reacting with an electrochemically generated cationic species to yield C-3 substituted indoles. nih.gov This principle of using N-protecting groups to regulate pKa provides a powerful method for achieving divergent synthesis in a controlled and sustainable manner. nih.gov

Total Synthesis of Complex Indeno[1,2-b]indole-Containing Natural Product Analogues

The indeno[1,2-b]indole core is a structural feature of some complex natural products, such as the indole diterpenoid Janthitrem B. researchgate.netrsc.org The synthesis of these intricate molecules presents significant challenges and drives the development of novel synthetic methodologies.

A reported synthetic route toward the tetracyclic core of Janthitrem B features a photo-Nazarov cyclization of a 3-acylindole precursor. researchgate.netrsc.org This key step initially forms a thermodynamically favored cis-fused hydrindanone. Subsequent chemical transformations are then required to establish the desired trans-fusion found in the natural product. researchgate.net One critical step involves a stereospecific hydride shift, which successfully inverts the stereochemistry to generate the trans-fused system. researchgate.net The final deoxygenation of the trans-hydrindanone can be accomplished by converting it to a 1,3-dithiolane, followed by reduction with Raney Nickel. researchgate.net

Table 2: Key Steps in the Synthesis of the Indeno[1,2-b]indole Core of Janthitrem B researchgate.net
StepReaction TypeKey Reagents/ConditionsOutcome
1Photo-Nazarov Cyclizationhν (light)Formation of cis-hydrindanone
2Stereochemical InversionGrainger's conditions (dioxaphospholane)Hydride shift to form trans-hydrindanone
3Deoxygenation1,3-dithiolane formation, then Raney NiRemoval of ketone functionality

Biomimetic Synthetic Routes

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. In the realm of indole alkaloids, biomimetic 1,2-rearrangements are a powerful tool for accessing intricate molecular architectures. researchgate.net These strategies often involve designing a synthetic precursor that, under specific conditions, can undergo a cascade of reactions mimicking the proposed biosynthetic pathway.

For instance, the synthesis of various monoterpene indole alkaloids has been achieved by leveraging rearrangements of specific skeletons. researchgate.net While a direct biomimetic synthesis of a this compound-containing natural product is not detailed in the provided sources, the principles of biomimetic design are highly relevant. Such an approach would involve identifying a plausible biosynthetic precursor to the indeno[1,2-b]indole core and then developing laboratory conditions to effect the key transformations, which could include cyclizations, rearrangements, and redox reactions. This strategy not only provides an elegant route to the target molecule but can also offer insights into its natural biogenesis.

Chemical Reactivity and Functionalization of the 5 Methylindeno 1,2 B Indol 10 5h One Core

Electrophilic and Nucleophilic Substitutions on the Indeno[1,2-b]indole (B1252910) System

Conversely, nucleophilic substitutions on the indole (B1671886) nucleus are less common and typically require the presence of electron-withdrawing groups to activate the ring system. sci-hub.se While indole itself is more inclined to act as a nucleophile, instances of nucleophilic substitution have been documented, particularly when electron-withdrawing groups are present on the benzene (B151609) portion of the indole ring, which can lead to substitution at the C4, C5, C6, and C7 positions. sci-hub.se In the context of 5-methylindeno[1,2-b]indol-10(5H)-one, the carbonyl group in the indanone part can influence the electron density of the adjacent aromatic ring, potentially making it more susceptible to nucleophilic attack under certain conditions. Furthermore, SN2 reactions on the nitrogen of the indole nucleus have been proposed, for example, in the reaction of 1-hydroxyindoles with indole. clockss.org

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound, namely the ketone and the N-methyl group, provide avenues for a variety of derivatization strategies. The carbonyl group at the C10 position can undergo typical ketone reactions, such as reduction to an alcohol, reductive amination to introduce new nitrogen-containing moieties, and reactions with Grignard or organolithium reagents to form tertiary alcohols. These transformations allow for the introduction of a wide range of functional groups and can significantly alter the steric and electronic properties of the molecule.

Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of novel derivatives of the this compound core is crucial for exploring structure-activity relationships (SAR). nih.govrsc.orgnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the parent compound and evaluating the biological activity of the resulting derivatives, researchers can develop a deeper understanding of the pharmacophore.

For the this compound scaffold, SAR studies could involve:

Modification of the N-substituent: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements at this position.

Substitution on the aromatic rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene rings of the indole and indanone moieties to investigate their impact on activity.

Modification of the carbonyl group: As mentioned in the previous section, converting the ketone to other functional groups to assess the importance of the carbonyl oxygen for biological interactions.

A diverse library of such derivatives can be screened for various biological activities, and the resulting data can be used to build predictive SAR models to guide the design of more potent and selective compounds.

Advanced Modification of the Fused Ring System

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-X bonds without the need for pre-functionalized substrates. chim.it This approach offers a more atom-economical and efficient way to modify complex molecules like indeno[1,2-b]indoles. Transition-metal catalysis has been extensively used for the C-H functionalization of indoles. rsc.org

Due to the inherent reactivity of the indole ring, C-H functionalization typically occurs at the C3 position. chim.it When the C3 position is blocked, as in the indeno[1,2-b]indole system, functionalization can be directed to the C2 position. chim.it Accessing the less reactive C4 to C7 positions on the benzene ring of the indole moiety is more challenging but can be achieved through the use of directing groups. nih.gov These directing groups can be installed on the indole nitrogen and can steer the metal catalyst to a specific C-H bond, enabling site-selective functionalization. Various transformations, including arylation, alkenylation, and acylation, can be achieved through this methodology. rsc.org

C-H Functionalization PositionDirecting Group RequiredCatalyst System (Example)Reference
C2C3-substituent presentPalladium chim.it
C7N-P(O)tBu2Palladium nih.gov
C6N-P(O)tBu2Copper nih.gov
C4/C5C3-pivaloyl groupNot specified nih.gov

The introduction of spirocyclic motifs is a common strategy in medicinal chemistry to increase the three-dimensionality and structural complexity of a molecule, which can lead to improved biological activity and selectivity. rsc.org Spiro compounds based on the indeno[1,2-b]quinoxaline system, a close structural analog of indeno[1,2-b]indol-10(5H)-one, have been synthesized and shown to possess interesting biological properties. rsc.orgmdpi.comresearchgate.net

A common method for constructing spirocyclic systems on this framework is through [3+2] cycloaddition reactions. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with azomethine ylides generated from cyclic amino acids can lead to the formation of spiro-pyrrolidine derivatives. nih.gov This approach allows for the stereoselective synthesis of complex spirocyclic structures. nih.gov A similar strategy could be envisioned for this compound, where the carbonyl group at C10 could serve as an anchor point for the spiro-fusion. Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives has also been developed as a method to construct spirocyclic indolenines. nih.gov

Spirocyclic MotifSynthetic MethodStarting MaterialReference
Spiro-pyrrolidine[3+2] Cycloaddition11H-Indeno[1,2-b]quinoxalin-11-one nih.gov
Spiro-indolenineOxidative Dehydrogenative DearomatizationIndole derivatives nih.gov

Stereochemical Control in Indeno[1,2-b]indole Synthesis

The synthesis of the indeno[1,2-b]indole core can lead to the formation of stereocenters, particularly when the fused five-membered ring is saturated or substituted. Controlling the stereochemistry during the synthesis is crucial, as different stereoisomers can exhibit vastly different biological activities. The tetracyclic core of many indole diterpenoids features a trans-fused hydrindane moiety attached to an indole unit. rsc.orgresearchgate.netrsc.org

One synthetic approach to the indeno[1,2-b]indole core involves a photo-Nazarov cyclization of a 3-acylindole precursor, which initially yields the thermodynamically more stable cis-hydrindanone. rsc.orgresearchgate.netrsc.org To obtain the desired trans-fused system, a key step involving a stereospecific hydride shift on a dioxaphospholane can be employed. rsc.orgresearchgate.netrsc.org This highlights the importance of developing stereoselective methods to access specific diastereomers of the indeno[1,2-b]indole framework. The stereochemistry of spirocyclic derivatives can also be controlled, for instance, through the use of chiral catalysts or auxiliaries in cycloaddition reactions. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Methylindeno 1,2 B Indol 10 5h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. They can predict molecular geometry, orbital energies, and various spectroscopic properties, providing a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. niscpr.res.in For indole (B1671886) derivatives, DFT studies are routinely performed to calculate properties like heats of formation and to evaluate the relative stability of different substituted compounds. niscpr.res.inniscpr.res.in

Table 1: Common DFT Functionals and Basis Sets in Indole Research
MethodDescriptionTypical Application
B3LYPA hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources.Geometry optimization, frequency calculations, electronic properties. niscpr.res.inresearchgate.net
PBE0A parameter-free hybrid functional.Often used for electronic structure and property calculations. anu.edu.au
6-31G**A Pople-style basis set that includes polarization functions on both heavy atoms and hydrogen atoms.Standard basis set for geometry optimizations and electronic calculations. researchgate.net
6-311++G(d,p)A larger triple-zeta basis set with diffuse and polarization functions, offering higher accuracy.Used for more precise energy and property calculations. ijrar.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies of the HOMO and LUMO and the gap between them are critical indicators of a molecule's kinetic stability and chemical reactivity. pku.edu.cn

For 5-Methylindeno[1,2-b]indol-10(5H)-one, FMO analysis can predict its behavior as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. niscpr.res.in These calculations help in understanding reaction mechanisms and designing molecules with desired electronic characteristics. wikipedia.orgpku.edu.cn

Table 2: Interpretation of Frontier Molecular Orbital Properties
ParameterSignificanceImplication for Reactivity
HOMO EnergyRepresents the ability to donate an electron.Higher energy indicates a better electron donor.
LUMO EnergyRepresents the ability to accept an electron.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.A small gap implies higher reactivity and lower kinetic stability. niscpr.res.in

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. anu.edu.au By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max) that would be observed in UV-Vis spectroscopy. nih.gov

For indole and its analogues, computational studies have successfully correlated theoretical calculations with experimental photoemission and excitation data. nih.gov Such predictions for this compound would involve optimizing its ground-state geometry using a method like B3LYP/6-31G(d) and then performing TD-DFT calculations to obtain the vertical excitation energies, which correspond to the peaks in the absorption spectrum. nih.gov This allows for the interpretation of experimental spectra and a deeper understanding of the electronic transitions involved.

Molecular Dynamics Simulations in Indeno[1,2-b]indole (B1252910) Research

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules and their interactions over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and binding events.

Indeno[1,2-b]indole derivatives have been investigated as inhibitors for various protein kinases, such as Pim-1 and Casein Kinase II (CK2). nih.govnih.govsci-hub.ru Molecular dynamics simulations are a crucial tool in this area, used to validate the stability of binding poses predicted by molecular docking and to understand the dynamics of the protein-ligand complex. nih.govbiointerfaceresearch.com

The typical workflow involves first docking the ligand (e.g., an indeno[1,2-b]indole derivative) into the active site of the target protein. biointerfaceresearch.comnih.gov The resulting complex is then subjected to an MD simulation, often for hundreds of nanoseconds. nih.gov During the simulation, key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to assess the stability of the complex. nih.gov Analysis of the simulation trajectory can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time, confirming a stable binding mode. sci-hub.rumdpi.com

Table 3: Key Analyses in Protein-Ligand MD Simulations
AnalysisPurposeExample Finding
RMSD (Root-Mean-Square Deviation)To assess the structural stability of the complex over time.A stable RMSD plot indicates the ligand remains in the binding pocket. nih.gov
RMSF (Root-Mean-Square Fluctuation)To identify flexible regions of the protein upon ligand binding.High RMSF values in loop regions may indicate conformational changes.
Hydrogen Bond AnalysisTo quantify the presence and stability of hydrogen bonds.Indole derivatives forming stable hydrogen bonds with key residues like Glu 121 in Pim-1 kinase. sci-hub.ru
Binding Free Energy (e.g., MM/PBSA)To estimate the strength of the protein-ligand interaction.Calculation of binding affinity (ΔG_binding) to rank potential inhibitors. mdpi.com

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for converting between them. mdpi.com

For derivatives of the indeno[1,2-b]indole scaffold, flexibility may arise from substituents attached to the core. For instance, alkyl or aryl groups attached via single bonds can rotate, leading to different spatial arrangements. Computational methods, including both quantum mechanics (for accurate energetics of a few conformers) and molecular dynamics (for exploring the conformational space), can be used to study this flexibility. mdpi.com By calculating the potential energy surface associated with the rotation around specific bonds, researchers can identify the most stable conformers and the energy barriers separating them. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Aggregation Behavior of Indole-Type Organic Dyes

The aggregation of indole-type organic dyes, a class to which this compound belongs, is a critical factor influencing their photophysical and electronic properties. Computational studies, particularly molecular dynamics (MD) simulations, have provided significant insights into these phenomena at an atomic level. nih.gov Such aggregation is often detrimental in applications like dye-sensitized solar cells (DSSCs), as it can reduce the efficiency of electron transfer processes. nih.govresearchgate.net

In the context of DSSCs, indole-based organic dyes such as D149 and D205 are known for their high power-conversion efficiency but are also prone to aggregation. nih.govresearchgate.net To mitigate this, anti-aggregating agents like chenodeoxycholic acid (CDCA) are often added. nih.govresearchgate.net MD simulations have been employed to study the aggregation of these dyes with and without CDCA. The analysis of simulation trajectories, using parameters like radial atom pair distribution functions and diffusion coefficients, reveals that CDCA significantly reduces the structural arrangement of the dye molecules. nih.gov This leads to increased conformational flexibility and mobility, which in turn can enhance the performance of the solar cells. nih.gov

Conversely, aggregation can be a desirable property, leading to phenomena such as aggregation-induced emission (AIE). africaresearchconnects.com Certain indole derivatives have been shown to exhibit AIE, with emissions ranging from white to blue or green light. africaresearchconnects.com Theoretical and experimental results suggest that the formation of different types of aggregates, governed by various intermolecular interactions, is responsible for this diverse emission behavior. africaresearchconnects.com Indoles, with their electron-rich unsaturated structures, possess unique photophysical characteristics that make them suitable as fluorescent probes, and their AIE properties are particularly valuable for biological applications. africaresearchconnects.com

Computational methods can also determine the optimal number of molecules in an aggregate. By calculating the relative energies associated with the aggregation process, researchers can predict the most stable aggregate size. researchgate.net Factors such as dye concentration, temperature, and the presence of electrolytes can significantly influence the extent and nature of aggregation. researchgate.net

Parameter Influence on Aggregation Computational Method Reference
Anti-aggregating agents (e.g., CDCA) Reduces structural arrangement, increases flexibility Molecular Dynamics (MD) Simulations nih.gov
Intermolecular Interactions Governs the type of aggregate and emission properties Density Functional Theory (DFT) africaresearchconnects.com
Dye Concentration Increased concentration often leads to enhanced aggregation Spectrometric analysis and mathematical modeling researchgate.net
Temperature Decreased temperature can enhance aggregation - researchgate.net

Molecular Docking Studies for Target Interaction Prediction and Binding Mode Elucidation

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indole derivatives, including those with the indeno[1,2-b]indole scaffold, docking studies are instrumental in predicting interactions with biological targets and elucidating binding modes, thereby guiding the development of new therapeutic agents.

Docking studies on various indole-based compounds have successfully identified potential molecular targets and explained their biological activity. For instance, in the development of new antimicrobial agents, docking was used to elucidate probable bacterial and fungal molecular targets for 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives. nih.govnih.gov Software like AutoDock is commonly used for these predictions. nih.gov Similarly, for other newly synthesized indole derivatives, docking studies have shown interactions with the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase through hydrogen bonds and pi-stacking interactions. frontiersin.org

These studies often reveal key structural features responsible for binding affinity. For example, the introduction of a tosyl group to an indole derivative was shown to increase its binding affinity for the enzyme tyrosinase, as evidenced by a more favorable docking score. mdpi.com The binding energy, calculated by the docking program, provides a quantitative estimate of the binding affinity. For instance, one study found a lead compound with a minimum binding energy of -11.5 kcal/mol against its target enzyme, which was significantly better than the standard drug ampicillin. frontiersin.org

The general process involves preparing the target protein structure, often by removing water molecules and cofactors, and then docking the optimized ligand structures into the active site. jchemlett.com The resulting poses are then analyzed to understand interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. jchemlett.com This detailed understanding of the binding mode at the molecular level is crucial for structure-based drug design and for optimizing lead compounds to improve their potency and selectivity. nih.govnih.gov

Compound Class Target Enzyme/Protein Key Interactions Docking Software Reference
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives Bacterial and fungal targets (e.g., MurB, CYP51) Not specified in detail AutoDock 4.2 nih.govnih.gov
Heterocyclic scaffolds-based indole moiety UDP-N-acetylmuramate-L-alanine ligase (MurC), Human lanosterol 14α-demethylase Hydrogen bonds, pi-stacked interactions Not specified frontiersin.org
Indole derivative with tosyl moiety Tyrosinase Not specified in detail Not specified mdpi.com
Indeno[1,2-d]imidazole and related compounds Bacterial targets (e.g., from E. coli) Not specified in detail Not specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Indeno[1,2-b]indol-10(5H)-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For derivatives of indeno[1,2-b]indole, QSAR modeling has been particularly valuable in the development of inhibitors for specific biological targets.

A notable application of QSAR for this class of compounds has been in the discovery of inhibitors for Casein Kinase II (CK2), a protein kinase implicated in various diseases, including cancer. nih.govnih.govresearchgate.net Researchers have synthesized and evaluated a series of phenolic, ketonic, and para-quinonic indeno[1,2-b]indole derivatives as CK2 inhibitors. nih.govnih.gov Based on the biological data of these compounds, a QSAR model was developed to predict the inhibitory activity of new, untested molecules. nih.govnih.gov

The development of a robust QSAR model typically involves calculating a large number of molecular descriptors for each compound and then using statistical methods, such as multilinear regression analysis, to build a mathematical equation that relates a subset of these descriptors to the observed activity (e.g., pIC50). jchemlett.com The predictive power of the model is then validated using both internal and external sets of compounds. jchemlett.com

For indeno[1,2-b]indole derivatives, a developed QSAR model was subsequently used to predict the CK2 inhibitory activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. nih.govnih.gov The in vitro testing of these compounds confirmed the predictive ability of the model, with one of the predicted compounds showing significant CK2 inhibition. nih.govnih.govresearchgate.net This demonstrates the utility of QSAR in identifying novel scaffolds for known biological targets. A representative QSAR model equation for a related series of compounds targeting breast cancer receptors is given as: pIC50 = 5.4003 - 4.5609 * ATS6i + 4.4266 * ATS6s - 0.6453 * MATS5v - 1.2466 * MATS4i - 0.9855 * GATS7m - 0.2981 * SpMax3_Bhm + 2.2067 * Dp. jchemlett.com

Model Type Application Key Findings Target Reference
QSAR Prediction of inhibitory activity Successfully predicted the activity of a new series of compounds. Casein Kinase II (CK2) nih.govnih.govresearchgate.net
QSAR Design of potent anti-cancer compounds Developed a robust model to predict pGI50 against breast cancer receptors. Breast Cancer Receptors jchemlett.com

Theoretical Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and the selectivity of chemical reactions, offering valuable guidance for the synthesis of complex structures like the indeno[1,2-b]indole core.

One area where theoretical predictions have been crucial is in understanding the regioselectivity of nucleophilic additions to strained intermediates like indolynes. nih.gov A combination of experimental work and quantum chemical calculations (using methods like B3LYP and M06-2X hybrid density functionals) has shown that distortion energies, rather than charge distributions, control the regioselectivity of these reactions. nih.gov This understanding has led to the development of a simple model for predicting the outcome of nucleophilic additions to unsymmetrical arynes and indolynes, which can aid in the design of synthetic routes to specifically substituted indoles. nih.gov

Furthermore, computational studies can elucidate the mechanisms of complex, multi-step reactions. For example, the mechanistic pathway of a palladium-catalyzed cascade reaction to form 5,10-dihydroindeno[1,2-b]indoles has been visualized. rsc.org This domino reaction involves an intramolecular aminopalladation, followed by carbopalladation and protonolysis. rsc.org Understanding such pathways at a theoretical level is essential for optimizing reaction conditions and extending the methodology to new substrates.

Theoretical calculations can also play a role in catalyst design and selection. For the synthesis of related indeno-[1,2-b]-quinoline-dione derivatives, a heterogeneous CuO supported on a zeolite-Y catalyst was used. nih.gov The characterization of the catalyst revealed the presence of both Brønsted and Lewis acid sites, which are crucial for its activity. nih.gov While not a direct prediction of reactivity for a specific reaction, computational studies on catalyst structures can help in understanding their properties and in designing more efficient catalysts.

These theoretical approaches provide a framework for a more rational and predictable approach to organic synthesis, reducing the need for extensive empirical screening and enabling the efficient construction of complex molecular architectures.

Synthetic Problem Computational Approach Key Insight Reference
Regioselectivity of nucleophilic addition Quantum chemical calculations (DFT) Distortion energies control regioselectivity. nih.gov
Elucidation of reaction mechanism Mechanistic visualization (unspecified computational method) Clarified a cascade pathway involving aminopalladation and carbopalladation. rsc.org
Catalyst function Catalyst characterization (supported by theoretical understanding) Identified Brønsted and Lewis acid sites as key to catalytic activity. nih.gov

5 Methylindeno 1,2 B Indol 10 5h One As a Chemical Probe and Pharmacological Scaffold

The Indeno[1,2-b]indole (B1252910) Scaffold in Drug Discovery and Medicinal Chemistry

The indeno[1,2-b]indole scaffold is a key structural motif in the design and discovery of novel bioactive compounds. hilarispublisher.com This tetracyclic system offers a rigid and planar framework that can be strategically functionalized to interact with a variety of biological targets. researchgate.net Its importance is underscored by its presence in numerous compounds developed for therapeutic purposes, particularly in oncology. hilarispublisher.comsciforum.net

Role as a Privileged Structure in Bioactive Compound Design

The indole (B1671886) nucleus is widely recognized as a "privileged structure" in medicinal chemistry. This concept refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.govresearchgate.net The indole scaffold's versatility stems from its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of proteins and enzymes. researchgate.net

The cyclohepta[b]indole motif, a related structure, has also been identified as a privileged structure, with derivatives showing a wide range of biological activities. nih.gov This further highlights the general importance of indole-based fused ring systems in drug discovery. The indeno[1,2-b]indole scaffold, as a specific example, has been successfully employed to develop potent inhibitors of various enzymes, demonstrating its privileged nature.

Structure-Activity Relationship (SAR) Studies for Indeno[1,2-b]indol-10(5H)-one Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indeno[1,2-b]indol-10(5H)-one derivatives, these studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Systematic modifications of the indeno[1,2-b]indole core have revealed key structural features that govern the activity of these compounds. For instance, the nature and position of substituents on the aromatic rings and the nitrogen atom of the indole moiety can significantly impact their biological effects. nih.gov

A quantitative structure-activity relationship (QSAR) model was developed based on the inhibitory activity of 30 indeno[1,2-b]indoles against protein kinase CK2. nih.gov This model has been used to predict the activity of other related compounds, aiding in the rational design of new and more potent inhibitors. nih.gov

Below is a table summarizing the inhibitory activity of selected indeno[1,2-b]indole derivatives against human protein kinase CK2.

CompoundR1R2R3IC50 (µM)
4h HIsopropylH0.11
4w BrIsopropylBr0.11
4e HHH0.14
4f HMethylH0.23
4g HEthylH0.18
4v ClIsopropylCl0.17
4x HIsopropylCl0.15
4y HIsopropylF0.14

Molecular Mechanisms of Action of 5-Methylindeno[1,2-b]indol-10(5H)-one Derivatives

The biological effects of this compound and its derivatives are attributed to their interactions with fundamental cellular components and processes. Key mechanisms of action that have been elucidated include their ability to interact with DNA and inhibit critical enzymes involved in DNA metabolism.

DNA Intercalation and Interaction with DNA

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. wikipedia.org This mode of binding can lead to significant changes in the DNA's structure and function, ultimately interfering with processes like replication and transcription. wikipedia.orgrsc.org The planar, aromatic nature of the indeno[1,2-b]indole scaffold makes it well-suited for DNA intercalation. science.gov

The interaction between these compounds and DNA is often stabilized by stacking interactions between the aromatic rings of the molecule and the DNA base pairs. uah.es While specific studies on this compound are not detailed in the provided context, the general class of indeno[1,2-b]indole derivatives is known to interact with DNA, a mechanism that contributes to their cytotoxic effects.

Topoisomerase II Inhibition by Indeno[1,2-b]indol-10(5H)-one Analogues

DNA topoisomerases are essential enzymes that regulate the topological state of DNA in the cell. phcogrev.combham.ac.uk Topoisomerase II (TOP2) functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, thereby resolving knots and tangles. nih.govmdpi.com This process is critical for DNA replication, transcription, and chromosome segregation. nih.gov

Certain indeno[1,2-b]indole analogues have been identified as inhibitors of topoisomerase II. nih.gov These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between TOP2 and DNA, known as the TOP2 cleavage complex (TOP2cc). nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering cell death. nih.gov

The table below provides examples of topoisomerase II inhibitors and their mechanisms.

Inhibitor ClassExampleMechanism of Action
AnthracyclinesDoxorubicinDNA intercalation and TOP2 poisoning
EpipodophyllotoxinsEtoposideTOP2 poisoning
Indenoisoquinolines---Dual Topoisomerase I and TDP1 inhibition

It is important to distinguish between topoisomerase poisons and catalytic inhibitors. While poisons stabilize the TOP2-DNA complex, catalytic inhibitors interfere with the enzyme's activity without trapping it on the DNA. nih.gov Some pyrazolo[1,5-a]indole derivatives have been shown to be catalytic inhibitors of topoisomerase I and/or II. nih.gov

The formation and resolution of the TOP2-DNA covalent complex are critical steps in the catalytic cycle of the enzyme. frontiersin.org The ability of indeno[1,2-b]indol-10(5H)-one analogues to act as TOP2 poisons lies in their capacity to modulate the stability of this complex. By binding to the TOP2-DNA interface, these compounds can allosterically inhibit the re-ligation step, leading to the accumulation of cytotoxic DNA lesions. nih.gov

The processing and repair of these stalled TOP2-DNA covalent complexes are complex cellular processes involving multiple pathways. nih.govsemanticscholar.org Understanding how indeno[1,2-b]indole derivatives influence these pathways is an active area of research with implications for cancer therapy and the development of drug resistance.

Catalytic Mode of Inhibition and ATP-Binding Site Interaction

Indeno[1,2-b]indole derivatives have been identified as ATP-competitive inhibitors of protein kinases, such as Casein Kinase 2 (CK2). nih.govresearchgate.netnih.gov This mode of inhibition involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and subsequently blocking the phosphorylation of target proteins. The indeno[1,2-b]indole scaffold itself is a key structural feature that facilitates this interaction. The four-ring structure of the indeno[1,2-b]indole core interacts hydrophobically with the residues within the ATP-binding site. researchgate.net

Structural studies, including co-crystal structures with CK2 catalytic subunits, have provided detailed insights into these interactions. For instance, the potent inhibitor 5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (a derivative of the core scaffold) was shown to occupy the narrow, hydrophobic ATP site of CK2α and its paralog CK2α′. nih.govnih.gov This binding is crucial for its inhibitory activity.

Protein Kinase Inhibition, with Emphasis on Casein Kinase 2 (CK2)

The indeno[1,2-b]indole scaffold is a recognized lead structure for the development of potent inhibitors against protein kinase CK2. nih.govresearchgate.netnih.gov CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell proliferation and suppressing apoptosis. nih.govnih.gov Consequently, inhibitors of CK2 are of significant interest as potential anticancer agents.

Numerous derivatives of the indeno[1,2-b]indole framework have been synthesized and evaluated for their CK2 inhibitory activity. nih.gov These efforts have led to the identification of compounds with high potency, with some exhibiting IC50 values in the low nanomolar range. nih.govnih.gov For example, the derivative 5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione was reported as a very potent inhibitor of the CK2 holoenzyme with an IC50 of 25 nM. nih.govnih.govmdpi.com

The primary mechanism by which indeno[1,2-b]indole derivatives inhibit CK2 is through ATP-competitive inhibition. nih.govresearchgate.netnih.gov This means they directly compete with ATP for binding to the enzyme's active site. The Molecular Operating Environment (MOE) software has been used to develop pharmacophore models based on a set of indeno[1,2-b]indoles to better understand the binding requirements for human CK2 inhibitors. nih.gov These models help in the rational design of new and more potent inhibitors. The binding of these inhibitors to the ATP pocket is a hallmark of type I kinase inhibitors. mdpi.com

While the general mode of inhibition is ATP-competitive, detailed structural analyses have revealed unexpected binding orientations for some indeno[1,2-b]indole derivatives within the CK2 active site. nih.gov For the highly potent inhibitor 5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, co-crystal structures with CK2α and CK2α' showed that the inhibitor occupied the ATP site with a unique orientation. nih.govnih.gov Surprisingly, its hydrophobic substituents were directed towards the solvent, while its two oxo groups formed hydrogen bonds with a concealed water molecule. nih.gov This water molecule, though present in many CK2α structures, had not previously been identified as a critical mediator of ligand binding. nih.gov This discovery highlights the intricate and sometimes unpredictable nature of molecular interactions and provides new avenues for the design of next-generation inhibitors.

Modulation of Efflux Pumps (e.g., ABCG2) by Indenoindoles

In addition to their role as kinase inhibitors, certain indeno[1,2-b]indole derivatives have been found to modulate the activity of ABC transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein or BCRP). nih.govresearchgate.net ABCG2 is an efflux pump that can expel a wide range of chemotherapeutic drugs from cancer cells, thereby contributing to multidrug resistance (MDR). researchgate.netnih.gov The ability of indenoindoles to inhibit ABCG2 makes them valuable candidates for overcoming MDR in cancer therapy. mdpi.com

Derivatization studies of the indeno[1,2-b]indole framework have shown that specific substitutions can enhance selectivity for either CK2 or ABCG2, and in some cases, support dual inhibition. nih.govnih.gov For instance, ketonic indeno[1,2-b]indole-9,10-dione derivatives, originally designed as CK2 inhibitors, were found to be effective inhibitors of drug efflux by ABCG2 after appropriate chemical modifications. nih.govnih.gov

The function of ABC transporters like ABCG2 is coupled to the hydrolysis of ATP. The ATPase activity of ABCG2 is a measure of its transport function. Interestingly, phenolic derivatives of indeno[1,2-b]indole have been shown to be potent and selective inhibitors of ABCG2. nih.govnih.gov Unlike their ketonic counterparts, these phenolic indenoindoles were found to strongly stimulate the basal ATPase activity of ABCG2. nih.govnih.gov This suggests that they may bind to a site on the transporter that is distinct from the substrate-binding site, leading to a different modulatory effect on its function. nih.govnih.gov This selective modulation of ATPase activity is a key finding in understanding the mechanism of ABCG2 inhibition by this class of compounds.

Cellular Effects: Cell Cycle Perturbation and Apoptosis Induction Studies

The biological activity of this compound and its derivatives extends to significant cellular effects, including the perturbation of the cell cycle and the induction of apoptosis (programmed cell death). These effects are largely attributed to their inhibition of key cellular targets like CK2. nih.govmedchemexpress.com

By inhibiting CK2, which is involved in cell cycle progression, these compounds can disrupt the normal cell division process. nih.gov Furthermore, since CK2 is known to have anti-apoptotic functions, its inhibition can lead to the activation of apoptotic pathways, ultimately causing cancer cell death. nih.govnih.gov Studies have shown that indeno[1,2-b]indole derivatives can induce apoptosis in various cancer cell lines. mdpi.com For example, a prenyloxy-substituted indeno[1,2-b]indole demonstrated apoptosis-inducing effects in cultured A431, A549, and LNCaP cancer cells. mdpi.com Another study highlighted that the antioxidant 4b,5,9b,10-tetrahydroindeno[1,2-b]indole can inhibit apoptosis by preventing caspase activation. nih.gov The ability of these compounds to induce apoptosis is a critical aspect of their potential as anticancer agents. mdpi.com

Compound/Derivative Class Target Effect Reference
Indeno[1,2-b]indole DerivativesProtein Kinase CK2ATP-Competitive Inhibition nih.govresearchgate.netnih.gov
5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dioneProtein Kinase CK2Potent Inhibition (IC50 = 25 nM) nih.govnih.govmdpi.com
Ketonic Indeno[1,2-b]indolesABCG2Inhibition of Drug Efflux nih.govnih.gov
Phenolic Indeno[1,2-b]indolesABCG2Selective Inhibition and Stimulation of ATPase Activity nih.govnih.gov
Prenyloxy-substituted Indeno[1,2-b]indoleCancer Cells (A431, A549, LNCaP)Induction of Apoptosis mdpi.com
4b,5,9b,10-tetrahydroindeno[1,2-b]indoleApoptotic PathwayInhibition of Caspase Activation nih.gov

Design and Development of Indeno[1,2-b]indol-10(5H)-one Based Chemical Probes

The design and development of chemical probes derived from the indeno[1,2-b]indol-10(5H)-one scaffold have been largely driven by the need for potent and selective inhibitors of protein kinase CK2. sciforum.net CK2 is a serine/threonine kinase that is constitutively active and overexpressed in numerous types of cancer, making it an attractive therapeutic target. sciforum.net The indeno[1,2-b]indole core has proven to be a valuable starting point for the development of ATP-competitive inhibitors of CK2. researchgate.net

The general strategy for developing chemical probes from this scaffold involves systematic modifications of the core structure to enhance potency, selectivity, and cellular activity. Researchers have explored substitutions at various positions of the indeno[1,2-b]indole ring system to understand the structure-activity relationships (SAR) and to optimize the inhibitory properties of these compounds. researchgate.net

Key areas of modification on the indeno[1,2-b]indole scaffold include:

Position 5: The nitrogen atom at position 5 is a critical point for substitution. Studies have shown that the nature of the substituent at this position significantly influences the inhibitory activity against CK2. For instance, the introduction of an isopropyl group at the 5-position has been found to be beneficial for potent CK2 inhibition. researchgate.net While specific data on a methyl group at this position is less detailed in publicly available research, the general importance of alkyl substitution at this site is well-established.

Ring A (the indole part): Modifications on the benzene (B151609) ring of the indole moiety, such as the introduction of methoxy or prenyloxy groups, have been shown to enhance the inhibitory potency of these compounds. researchgate.net

Ring D (the indanone part): Alterations to the indanone ring, including the introduction of alkyl groups, can also modulate the activity and selectivity of the resulting chemical probes.

One of the most potent inhibitors from this class is a derivative with a 5-isopropyl group and a prenyloxy substitution, which exhibits an IC50 value of 25 nM against CK2. researchgate.net The development of such potent inhibitors has been facilitated by a combination of chemical synthesis, in vitro kinase assays, and molecular modeling studies. These approaches have allowed for a rational design of novel indeno[1,2-b]indole-based chemical probes with improved pharmacological profiles.

The following table summarizes the inhibitory activities of selected indeno[1,2-b]indole derivatives against protein kinase CK2, illustrating the impact of different substitutions on their potency.

Compound NameSubstitutionsTargetIC50 (µM)
5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione5-isopropylHuman CK20.11
5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione5-isopropyl, 4-prenyloxyCK2 holoenzyme0.025
5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione5-isopropyl, 4-methoxy, 7-methylHuman CK2>75% inhibition at 20 µM

The indeno[1,2-b]indole scaffold's utility extends beyond CK2 inhibition, with derivatives also showing potential as inhibitors of other kinases like c-Jun N-terminal kinase (JNK). mdpi.com This highlights the versatility of this chemical framework in the design of probes for various biological targets. The development of these chemical probes is crucial for dissecting the complex signaling pathways regulated by these kinases and for validating them as therapeutic targets in diseases such as cancer.

Advanced Applications of Indeno 1,2 B Indol 10 5h One in Materials Science

Application as Organic Dyes in Photovoltaic Technologies

The versatility of the indeno[1,2-b]indole (B1252910) scaffold has been most significantly demonstrated in the field of photovoltaic technologies. By functionalizing the core structure, researchers have developed a range of organic dyes and acceptor molecules with tailored light-harvesting and charge transfer properties for use in solar cells.

Derivatives of the indeno[1,2-b]indole system have been successfully employed as electron donors in D-π-A (donor-π-bridge-acceptor) organic dyes for dye-sensitized solar cells (DSSCs). In this configuration, the indeno[1,2-b]indole moiety is responsible for absorbing sunlight and injecting electrons into the semiconductor (typically TiO2) of the solar cell.

Research has shown that the performance of these DSSCs is highly dependent on the molecular structure of the dye. For instance, a study of four D-π-A dyes (QX11–14) based on an indeno[1,2-b]indole donor and a cyanoacrylic acid acceptor revealed that modifications to the π-bridge and alkyl substituents significantly impact the photoelectric properties. The dye QX12, which features a furan (B31954) π-bridge and ethyl groups, achieved a power conversion efficiency (PCE) of 7.64%, which is 95% of the efficiency of the standard commercial N719 dye under the same conditions. This highlights the potential of indeno[1,2-b]indole as a highly effective donor unit for efficient organic dyes in DSSCs.

Photovoltaic Performance of Indeno[1,2-b]indole-based Dyes in DSSCs
Dyeπ-BridgeJsc (mA cm⁻²)Voc (mV)Fill Factor (FF)PCE (%)
QX11Thiophene14.57410.687.30
QX12Furan15.87630.637.64
QX15Benzene (B151609)11.0813-6.29
QX18Thiophene11.9---

In addition to their role as donors, indeno[1,2-b]indole analogues have been investigated as non-fullerene acceptors (NFAs) in organic photovoltaic (OPV) devices. Computational studies have been instrumental in designing and predicting the performance of such molecules.

A theoretical study focused on designing new acceptor molecules (DF1–DF5) based on an indeno[1,2-b]indole (IN) central core. rsc.org The research aimed to improve the power conversion efficiency by modifying the end-capped acceptor units of a reference molecule (INTIC). rsc.org The designed molecules exhibited improved optoelectronic properties compared to the reference. For instance, molecule DF3 showed a predicted open-circuit voltage (Voc) of 1.37 V, which was higher than the reference molecule. rsc.org The study also highlighted that modifications to the end-capped units could effectively tune the HOMO-LUMO energy levels and the bandgap of the acceptor molecules, which is crucial for optimizing the performance of OPVs. rsc.org

Calculated Photovoltaic Properties of Indeno[1,2-b]indole-based Acceptors
MoleculeHOMO (eV)LUMO (eV)Bandgap (Eg) (eV)Voc (V)
Reference (R)-5.67-3.751.921.32
DF1-5.78-3.831.951.15
DF2-5.75-3.811.941.24
DF3-5.74-3.712.031.37
DF4-5.71-3.761.951.29
DF5-5.63-3.811.821.26

Indeno[1,2-b]indole Systems as Potential Building Blocks for Advanced Materials

The successful application of indeno[1,2-b]indole derivatives in photovoltaics underscores the potential of this heterocyclic system as a versatile building block for a wide range of advanced materials. The rigid and planar structure of the indeno[1,2-b]indole core promotes intermolecular π-π stacking, which is beneficial for charge transport in organic electronic materials. Furthermore, the synthetic accessibility of this scaffold allows for the introduction of various functional groups at different positions, enabling the systematic tuning of its electronic, optical, and morphological properties.

Beyond photovoltaics, the unique properties of the indeno[1,2-b]indole system make it an attractive candidate for the development of materials for other applications, such as:

Non-linear optics: The extended π-conjugation and charge transfer characteristics of appropriately designed indeno[1,2-b]indole derivatives could lead to materials with significant non-linear optical properties.

Organic transistors: The ordered molecular packing and good charge transport properties of indeno[1,2-b]indole-based molecules suggest their potential use as active materials in organic field-effect transistors (OFETs).

Sensors: The electron-rich nature of the indole (B1671886) ring makes the indeno[1,2-b]indole system sensitive to its electronic environment, which could be exploited in the design of chemical sensors.

Future Perspectives and Emerging Research Directions for 5 Methylindeno 1,2 B Indol 10 5h One

Exploration of Novel and Highly Efficient Synthetic Methodologies

While established methods like the Fischer indole (B1671886) synthesis provide access to the indeno[1,2-b]indole (B1252910) core, future research will likely focus on developing more atom-economical, environmentally benign, and versatile synthetic strategies. researchgate.net The complexity and potential applications of these molecules necessitate the exploration of advanced synthetic paradigms.

Key emerging directions include:

Novel Catalytic Systems: There is a continuous drive to discover new catalysts that can improve yield, regioselectivity, and stereoselectivity. This includes the use of earth-abundant transition metals like copper and cobalt, which offer lower cost and toxicity compared to precious metals like palladium. mdpi.com Research into novel catalytic systems, such as those based on ionic liquids or nanoparticles, could provide recyclable and highly active options for constructing the indole framework. nih.gov For instance, quasi-homogeneous catalytic systems using ionic liquids immobilized on magnetic nanoparticles have shown promise in related heterocyclic syntheses. nih.gov

Greener Synthetic Routes: Future methodologies will increasingly prioritize sustainability. This involves using greener solvents (like water or bio-based solvents), developing solvent-free reaction conditions, and designing one-pot or tandem reactions to minimize waste and purification steps. hilarispublisher.com Methods that leverage C-H activation are particularly attractive as they avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences. francis-press.com

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis
MethodologyDescriptionPotential Advantages for Indeno[1,2-b]indole SynthesisReferences
Fischer Indole SynthesisClassic acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.Well-established, versatile for various substitutions. researchgate.net
Transition Metal CatalysisUse of catalysts (e.g., Pd, Cu, Co) for cross-coupling and C-H activation reactions.High efficiency, broad substrate scope, milder reaction conditions. mdpi.comresearchgate.net
Continuous Flow SynthesisReactions are performed in a continuously flowing stream within a reactor.Improved safety, scalability, reproducibility, and reduced reaction times. mdpi.comnih.gov
Ionic Liquid-Based CatalysisUtilizing ionic liquids as catalysts and/or solvents.Catalyst recyclability, enhanced reaction rates, environmentally friendly aspects. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Indeno[1,2-b]indoles

A comprehensive understanding of the structure-property relationships of 5-Methylindeno[1,2-b]indol-10(5H)-one and its analogues is crucial for their rational design and application. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, advanced techniques can provide deeper insights into their complex three-dimensional structures and electronic properties.

Multidimensional NMR Spectroscopy: Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals in complex polycyclic systems. researchgate.netipb.pt

COSY (Correlation Spectroscopy) helps identify spin-spin coupled protons, tracing the connectivity within individual rings.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, establishing direct (one-bond) and long-range (two- or three-bond) C-H connectivity, which is vital for assigning quaternary carbons and piecing together the fused-ring system. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, providing critical information about the molecule's conformation and stereochemistry. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For indeno[1,2-b]indole derivatives, this technique can definitively confirm the planar or distorted nature of the tetracyclic core, measure bond lengths and angles, and elucidate intermolecular interactions such as π–π stacking, which are critical for applications in materials science. nih.govresearchgate.net

Advanced Spectroscopic Methods: To probe the electronic characteristics relevant for applications in materials science and chemical biology, techniques like UV-visible absorption and fluorescence spectroscopy are employed. These methods provide information on the electronic transitions and photophysical properties of the molecules. researchgate.net Electrochemical methods, such as cyclic voltammetry, are also used to determine the HOMO and LUMO energy levels, which are key parameters for designing materials for organic electronics.

Table 2: Advanced Characterization Techniques for Indeno[1,2-b]indoles
TechniqueInformation ObtainedRelevance
2D NMR (COSY, HSQC, HMBC, NOESY)Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) and spatial proximity of atoms.Unambiguous structure elucidation of complex isomers and stereoisomers.
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths/angles, intermolecular packing.Definitive structural proof; understanding solid-state properties for materials science.
Diffusion-Ordered NMR (DOSY)Separates signals of different molecules in a mixture based on diffusion coefficients.Analysis of reaction mixtures and purity assessment without physical separation. nih.govmdpi.com
Cyclic VoltammetryRedox potentials, HOMO/LUMO energy levels.Characterizing electronic properties for applications in organic electronics.

Integration of Artificial Intelligence and Machine Learning in Indeno[1,2-b]indol-10(5H)-one Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis design to property prediction. researchgate.net For a molecule like this compound, these computational tools offer powerful new avenues for exploration.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task that can be significantly aided by AI. nih.govchemcopilot.com AI tools, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. chemrxiv.orgsynthiaonline.com These tools can also help optimize reaction conditions to maximize yield and minimize byproducts.

Prediction of Physicochemical and Biological Properties: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the properties of novel indeno[1,2-b]indole derivatives before they are synthesized. researchgate.netnih.gov By training models on existing data, researchers can predict parameters such as solubility, electronic properties (HOMO/LUMO levels), and biological activity (e.g., anticancer potential or enzyme inhibition). nih.govdntb.gov.ua This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving significant time and resources. francis-press.com

Accelerating Drug Discovery: In the context of medicinal chemistry, AI can accelerate the entire drug discovery pipeline. researchgate.net For the indeno[1,2-b]indole scaffold, which is known to inhibit protein kinases, ML models can screen virtual libraries of thousands of derivatives against a target protein's binding site. researchgate.netscienceopen.com This can identify new potential drug candidates and provide insights into the structure-activity relationships that govern their potency and selectivity. nih.gov

Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique structural and electronic features of the indeno[1,2-b]indole scaffold make it a versatile platform for multidisciplinary research. Future work on this compound and its analogues will likely see increased collaboration between scientists in different fields.

Chemical Biology: The indeno[1,2-b]indole framework is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. hilarispublisher.comresearchgate.net Derivatives have been identified as potent inhibitors of human protein kinase CK2 and as modulators of ABC transporters involved in drug resistance. hilarispublisher.comscienceopen.comnih.gov Future research will involve synthesizing new libraries of derivatives and screening them against a wider range of biological targets (e.g., other kinases, phosphatases) to uncover new therapeutic applications.

Materials Science: The planar, conjugated π-system of the indeno[1,2-b]indole core suggests potential applications in organic electronics. acs.org Computational studies have already explored indeno[1,2-b]indole analogues as non-fullerene acceptors for organic solar cells (OSCs). acs.orgnih.gov Future work could involve synthesizing and testing this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net The ability to tune the electronic properties through chemical modification makes this scaffold highly attractive for creating novel functional materials. nih.gov

This synergistic approach, combining advanced synthesis, detailed characterization, computational modeling, and multidisciplinary application, will be key to unlocking the full potential of this compound and the broader class of indeno[1,2-b]indole compounds.

Q & A

Q. What are the recommended synthetic routes for 5-Methylindeno[1,2-b]indol-10(5H)-one, and how can purity be optimized?

  • Methodological Answer : Synthetic routes often involve cyclization of substituted indole precursors or Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃). For example, indenoindolone scaffolds can be synthesized via intramolecular cyclization of α,β-unsaturated ketones under acidic conditions. Purity optimization requires post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation should employ HPLC (>95% by area normalization) and NMR spectroscopy to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is likely light-sensitive based on structural analogs (e.g., 5-hydroxyindole derivatives). Store under inert gas (N₂ or Ar) in amber vials at −20°C. Stability testing via periodic HPLC analysis is recommended to detect degradation products. Avoid aqueous environments due to potential hydrolysis of the ketone moiety. Safety protocols should include fume hood use and PPE (gloves, lab coat) .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 5 and fused indole-indenone structure).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
  • IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹.
    Cross-reference spectral data with NIST Chemistry WebBook standards for indole derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution sites and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies under varying conditions (temperature, catalyst loading) .

Q. What strategies resolve contradictions in reported bioactivity data for indole derivatives like this compound?

  • Methodological Answer : Contradictions often arise from structural analogs with minor substitutions (e.g., methoxy vs. methyl groups) or assay variability. Systematic approaches include:
  • Structural Re-analysis : Confirm compound identity via X-ray crystallography.
  • Standardized Assays : Replicate bioactivity tests (e.g., enzyme inhibition) under controlled conditions (pH, temperature).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Design a protocol to assess catalytic efficiency in synthesizing this compound.

  • Methodological Answer :

Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) and organocatalysts in model reactions.

Kinetic Studies : Monitor reaction progress via GC-MS or in-situ FTIR.

Turnover Frequency (TOF) : Calculate TOF under optimized conditions (solvent: DCM, 50°C).

Green Metrics : Assess atom economy and E-factor to compare sustainability.
Include controls (e.g., catalyst-free reactions) to validate catalytic role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.